Isopropyl 3-(bromomethyl)picolinate is a chemical compound with the molecular formula and a molecular weight of 258.11 g/mol. It is characterized by its unique structure, which includes a bromomethyl group attached to a picolinate moiety. This compound is classified under organic compounds, specifically as a brominated derivative of picolinic acid, which is a pyridine derivative.
Isopropyl 3-(bromomethyl)picolinate is synthesized through various chemical reactions involving picolinic acid derivatives and brominating agents. It can be sourced from chemical suppliers that specialize in organic compounds.
The synthesis of Isopropyl 3-(bromomethyl)picolinate typically involves the bromination of picolinic acid derivatives. A common method includes the reaction of picolinic acid with bromine in the presence of a suitable solvent and catalyst.
Isopropyl 3-(bromomethyl)picolinate features a pyridine ring with a bromomethyl group at the 3-position and an isopropyl ester at the carboxylic acid position.
Isopropyl 3-(bromomethyl)picolinate undergoes various chemical reactions, including:
The mechanism of action for Isopropyl 3-(bromomethyl)picolinate involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their structure and function. This reactivity allows it to participate in biochemical pathways, influencing enzymatic activities and cellular processes.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | propan-2-yl 3-(bromomethyl)pyridine-2-carboxylate |
| InChI | InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,6H2,1-2H3 |
Isopropyl 3-(bromomethyl)picolinate has several applications in scientific research:
This compound's unique properties make it valuable for research and industrial applications, particularly in fields requiring precise chemical synthesis and biological interaction studies.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: